REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[N+:17]([O-])([OH:19])=[O:18]>>[Cl:1][C:2]1[S:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][C:3]=1[N+:17]([O-:19])=[O:18]
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Name
|
|
Quantity
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2.7 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(S1)C(=O)OCC
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Name
|
|
Quantity
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5 mL
|
Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
1.2 mL
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Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the stirred solution was cooled to below 0° C. with a methanol/ice bath
|
Type
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CUSTOM
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Details
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the temperature below 0° C.
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Type
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ADDITION
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Details
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throughout the addition
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Type
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ADDITION
|
Details
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On completion of addition the stirred mixture
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Type
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CUSTOM
|
Details
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was removed from the cold bath
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Type
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CUSTOM
|
Details
|
The reaction was quenched by addition to ice/water (100 mL)
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Type
|
CUSTOM
|
Details
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resulting in formation of a sticky solid
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Type
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EXTRACTION
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Details
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The product was extracted into dichloromethane (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
the solvent was removed
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Type
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CUSTOM
|
Details
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to afford an orange oil
|
Type
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CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
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Type
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ADDITION
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Details
|
a 95:5 mixture of hexane and ethyl acetate as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(S1)C(=O)OCC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |